molecular formula C7H9N3O B13944643 5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one CAS No. 740782-24-5

5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B13944643
CAS No.: 740782-24-5
M. Wt: 151.17 g/mol
InChI Key: WQCPLGXVBBAIQA-UHFFFAOYSA-N
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Description

5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes an amino group and a diaminomethylidene group attached to a cyclohexa-2,4-dien-1-one ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one derivatives with diamines. One common method involves the photolytic cleavage of cyclohexa-2,4-dien-1-one sulfone derivatives in the presence of diamines. This reaction is carried out under visible light irradiation, which facilitates the formation of bis-amides containing a diene moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of photolytic cleavage and condensation reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and diaminomethylidene groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include bis-amides, ketenes, and various substituted derivatives. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound can undergo photolytic cleavage to form reactive intermediates, such as ketenes, which can then react with nucleophiles like diamines to form bis-amides. This mechanism is facilitated by the presence of visible light, which provides the energy needed for the photolytic cleavage reaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one include:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement on the cyclohexa-2,4-dien-1-one ring. This unique structure imparts distinct chemical properties to the compound, making it valuable for a wide range of scientific research applications.

Properties

CAS No.

740782-24-5

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-amino-6-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H9N3O/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,8H2,(H3,9,10)

InChI Key

WQCPLGXVBBAIQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=N)N)N

Origin of Product

United States

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